2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C17H10F6N2OS2 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H10F6N2OS2/c18-16(19,20)9-5-10(17(21,22)23)7-11(6-9)24-14(26)8-27-15-25-12-3-1-2-4-13(12)28-15/h1-7H,8H2,(H,24,26) |
InChI Key |
BMTHLSUCWLDVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
The foundational step involves reacting 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride. This method is analogous to the synthesis of 2-chloro-N-(2-trifluoromethylphenyl)acetamide reported in, where chloroacetyl chloride is added dropwise to the aniline derivative in the presence of a base such as triethylamine (EtN) (Figure 1).
Reaction Conditions:
Mechanistic Insight:
The base deprotonates the aniline, enhancing its nucleophilicity. Chloroacetyl chloride undergoes nucleophilic attack at the carbonyl carbon, forming the intermediate chloroacetamide.
Thioether Formation with 2-Mercaptobenzothiazole
The chloroacetamide intermediate reacts with 2-mercaptobenzothiazole in a nucleophilic aromatic substitution (SAr) reaction. This step is optimized using polar aprotic solvents like dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Reaction Conditions:
Mechanistic Insight:
The thiolate anion (generated by deprotonation of 2-mercaptobenzothiazole) attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride and forming the thioether bond (Figure 2).
One-Pot Multicomponent Approach
To improve efficiency, a one-pot method combines both steps using 3,5-bis(trifluoromethyl)aniline, chloroacetyl chloride, and 2-mercaptobenzothiazole. This approach minimizes intermediate isolation and reduces reaction time.
Reaction Conditions:
Advantages:
-
Eliminates purification of the chloroacetamide intermediate.
-
Suitable for scalable synthesis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the thioether formation step by enhancing reaction kinetics. This method reduces the reaction time from hours to minutes while maintaining yield.
Optimized Parameters:
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Synthesis | 72 | 8–10 h | Moderate | High |
| One-Pot | 68 | 6–8 h | High | Moderate |
| Microwave-Assisted | 75 | 0.5 h | Low | Low |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Insights from Structural Variations
Core Heterocycle Differences: Benzothiazole vs. Benzimidazole: The benzothiazole core in the target compound contains a sulfur atom in the heterocycle, whereas benzimidazole (compound in ) features two nitrogen atoms. Triazole vs. The thiadiazole analog () has dual sulfanyl bridges, which may increase metabolic susceptibility compared to the single bridge in the target compound.
Substituent Effects: Bis(trifluoromethyl)phenyl: The target compound and the benzimidazole analog () share this substituent, which imparts high lipophilicity (logP ~4–5 estimated) and resistance to oxidative metabolism. Chlorophenyl-Pyridinyl (): The bulky 4-chlorophenyl and pyridinyl groups in this analog increase molecular weight (~624 g/mol) and may hinder membrane permeability compared to the target compound.
Sulfanyl Bridge Impact :
- The single sulfanyl bridge in the target compound balances hydrophobicity and polarity, whereas the dual bridges in could lead to higher crystallinity (as seen in thiadiazole derivatives ), possibly reducing solubility.
Research Findings and Implications
- Crystallographic Data : Analogous acetamide derivatives, such as N-(1,3-benzothiazol-2-yl)acetamide, exhibit planar benzothiazole rings and intermolecular hydrogen bonding in crystal structures, suggesting similar packing behavior for the target compound .
- Metabolic Stability : The bis(trifluoromethyl)phenyl group in the target compound likely enhances stability compared to fluorophenyl or chlorophenyl analogs, as trifluoromethyl groups are less prone to Phase I metabolism.
- Bioactivity Trends: While direct activity data is absent in the evidence, benzothiazole derivatives (e.g., riluzole) are known for neuroprotective effects, and triazole-containing compounds often show antimicrobial activity. The target compound’s structure positions it as a candidate for kinase or protease inhibition.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a novel derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, particularly focusing on its antimicrobial and enzyme inhibition properties.
Synthesis
The synthesis of this compound involves strategic modifications to the benzothiazole and trifluoromethyl phenyl moieties. The presence of the trifluoromethyl groups is known to enhance pharmacokinetic properties, making these compounds promising candidates for further development in drug discovery.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing the benzothiazole moiety. For example, a related study demonstrated that derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibited significant growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
The minimum biofilm eradication concentration (MBEC) values for certain derivatives were reported as low as 1 µg/mL , indicating potent antibiofilm activity. In comparison, standard antibiotics like vancomycin showed higher MBEC values in similar assays .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain management and inflammation . Dual inhibitors of these enzymes have shown promising results in reducing pain without significant side effects commonly associated with traditional analgesics.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathogen | IC50/MBEC Values | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 1 µg/mL (MBEC) | |
| Antimicrobial | Enterococcus faecalis | 1 µg/mL (MBEC) | |
| Enzyme Inhibition | sEH | 7 nM | |
| Enzyme Inhibition | FAAH | 9.6 nM |
Case Studies
In a recent study examining the structure-activity relationship (SAR) of benzothiazole derivatives, it was found that modifications at specific positions on the aromatic rings significantly influenced both potency and metabolic stability . The findings suggest that while trifluoromethyl substitutions are well-tolerated by targeted enzymes, they do not always enhance metabolic stability.
In vivo evaluations have shown that certain dual inhibitors derived from this class can alleviate acute inflammatory pain in animal models without affecting normal locomotor behavior, highlighting their potential therapeutic advantage over existing analgesics .
Q & A
Q. How can researchers investigate the compound’s interactions with biomacromolecules (e.g., proteins/DNA)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with cryo-EM or X-ray crystallography for structural insights. Molecular docking and MD simulations can propose binding modes, which are validated through mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
